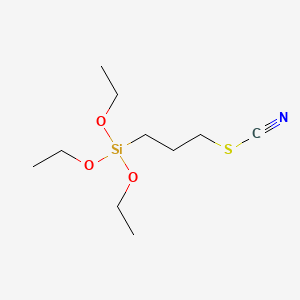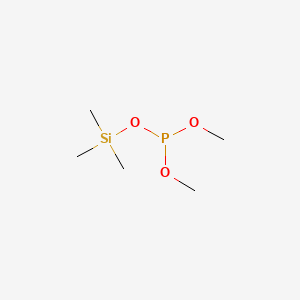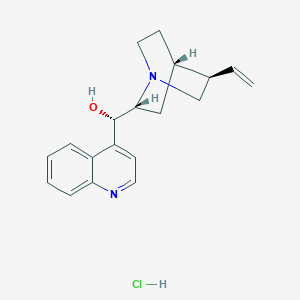
Cyclohexene sulfide
Vue d'ensemble
Description
Cyclohexene sulfide is a sulfur-containing hydrocarbon with a cyclic structure . It is a colorless and volatile liquid with a distinctive odor . It demonstrates solubility in various organic solvents, making it suitable as a solvent in industrial processes .
Synthesis Analysis
Cyclohexene sulfide has been used in the synthesis of sulfur-rich polymers through the copolymerization of cyclohexene sulfide and carbon disulfide using chromium complexes . Another synthesis method involves the acid-catalyzed dehydration of cyclohexanol .Molecular Structure Analysis
The molecular formula of Cyclohexene sulfide is C6H10S . It has a cyclic structure with a sulfur atom incorporated into the ring .Chemical Reactions Analysis
Cyclohexene sulfide has been involved in various chemical reactions. For instance, it has been used in the coupling of cyclohexene oxide and carbon disulfide . Another study investigated the combustion of cyclohexene in air, which could involve cyclohexene sulfide as an intermediate .Physical And Chemical Properties Analysis
Cyclohexene sulfide is a liquid at room temperature and has a sharp, sweet smell that is similar to chloroform . It has a boiling point of 82.98°C (181.36°F) and a melting point of -103.5°C (-154.3°F) . The compound is less dense than water and its vapor is heavier than air .Applications De Recherche Scientifique
Compound Synthesis
Cyclohexene sulfide is used in the synthesis of various compounds. Its reactivity and solubility in organic solvents make it a useful reagent in chemical reactions .
Lubricant
Due to its chemical properties, Cyclohexene sulfide can be used as a lubricant in various industrial processes .
Fuel Additive
Cyclohexene sulfide can also be used as a fuel additive. Its properties can enhance the performance of fuels .
Protein Research
Cyclohexene sulfide has been utilized to investigate the structure and functionality of proteins. It can interact with proteins and help in understanding their structure and function .
Enzyme Mechanism Study
It has been used to investigate the mechanisms of action of different enzymes. By interacting with enzymes, it can help in understanding their mechanisms of action .
DNA Structure Study
Cyclohexene sulfide can also be used to study DNA structure. It can interact with DNA and help in understanding its structure .
Industrial Synthesis
Cyclohexene sulfide serves as an intermediate in the industrial synthesis of various compounds, including adipic acid and caprolactam, both of which are precursors to nylon .
Solvent
Due to its non-polar nature, it is an effective solvent for non-polar substances and is used in laboratories for this purpose .
Research and Development
In research settings, cyclohexene sulfide is often used as a reference compound in spectroscopy studies due to its easily identifiable characteristics .
Health Effects and Safety
Exposure to cyclohexene sulfide can pose several health risks. The substance can cause irritation to the eyes, skin, and respiratory system. In extreme cases, it can cause nausea, headache, and dizziness .
Environmental Impact and Disposal
Like many industrial chemicals, cyclohexene sulfide can have a significant impact on the environment. When released into the environment, cyclohexene sulfide can persist in the soil or water for extended periods, posing a potential risk to ecosystems .
Regulation and Compliance
Various countries and regulatory bodies have guidelines concerning the handling, storage, and disposal of cyclohexene sulfide. For example, in the United States, the Occupational Safety and Health Administration (OSHA) provides permissible exposure limits (PELs) for cyclohexene sulfide .
Safety And Hazards
Cyclohexene sulfide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly . This includes the development of catalysts that can facilitate the conversion of benzene to cyclohexene at lower temperatures, reducing energy consumption .
Relevant papers on Cyclohexene sulfide include studies on the kinetic model of cyclohexene–air combustion , the coupling of cyclohexene oxide and carbon disulfide , and the synthesis of sulfur-rich polymers .
Propriétés
IUPAC Name |
7-thiabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWJNIJNYRPOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951265 | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexene sulfide | |
CAS RN |
286-28-2 | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epithiocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epithiocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















